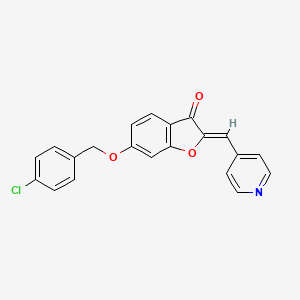

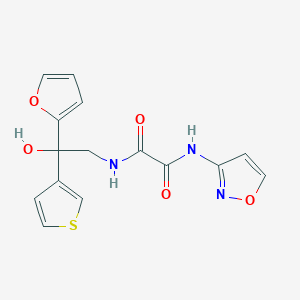

![molecular formula C20H17FN4 B2665876 N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-08-5](/img/structure/B2665876.png)

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as simpler and greener compared to those of BODIPYS . The synthesis of the title compound involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 249 °C . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

Researchers have developed numerous synthetic methods and conducted comprehensive structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidines. For instance, Sutherland et al. (2022) reported the design and synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. Their study highlighted compounds with a 3-(4-fluoro)phenyl group, showcasing potent in vitro Mycobacterium tuberculosis (M.tb) growth inhibition, indicating their potential as M.tb inhibitors (Sutherland et al., 2022).

Antimicrobial and Antifungal Applications

Pyrazolo[1,5-a]pyrimidines have also been evaluated for their antimicrobial and antifungal activities. El‐Wahab et al. (2015) synthesized heterocyclic compounds incorporating the pyrazolo[1,5-a]pyrimidine scaffold and tested their antimicrobial efficacy when incorporated into polyurethane varnish and printing ink paste. Their findings suggest these compounds could serve as effective antimicrobial additives for surface coatings (El‐Wahab et al., 2015).

Antitumor Activity

The potential antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives has been a significant area of investigation. Titi et al. (2020) synthesized and characterized pyrazole derivatives, including the evaluation of their antitumor activities. Their research provides insights into the pharmacophore sites responsible for antitumor efficacy, underscoring the therapeutic potential of these compounds in cancer treatment (Titi et al., 2020).

Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines have been explored as ligands for neuroinflammation imaging. Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines related to known TSPO ligands. Their study demonstrated subnanomolar affinity for the TSPO, a marker of neuroinflammatory processes, suggesting these compounds' utility in developing PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4/c1-13-3-5-15(6-4-13)18-12-22-25-19(11-14(2)23-20(18)25)24-17-9-7-16(21)8-10-17/h3-12,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVNKOCGOSIKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

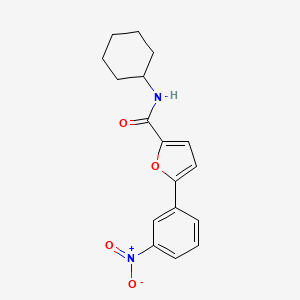

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2665795.png)

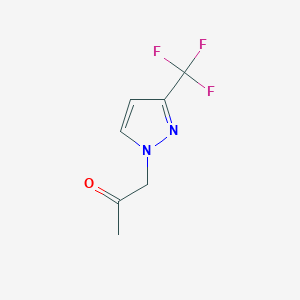

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)

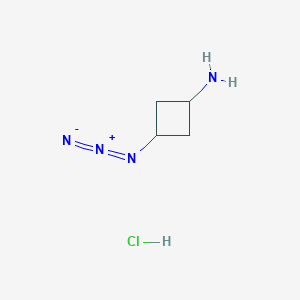

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)

![4-[(6-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2665805.png)

![(5-bromopyridin-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2665806.png)

![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)

![Imidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2665810.png)

![ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2665815.png)